5-Cyclopropyl-1,3-oxazole
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Overview
Description
5-Cyclopropyl-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. The cyclopropyl group attached to the fifth position of the oxazole ring imparts unique chemical properties and reactivity to the compound. Oxazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 5-cyclopropyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of α-haloketones with amides or amidines. For instance, the reaction of α-bromoacetophenone with cyclopropylamide under basic conditions can yield oxazole, 5-cyclopropyl-.
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic processes to enhance yield and selectivity. Metal-free synthetic routes have gained attention due to their eco-friendly nature. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrooxazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazoles.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
5-Cyclopropyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of oxazole, 5-cyclopropyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar to oxazole but with a different arrangement of atoms in the ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom.
Imidazole: Contains two nitrogen atoms in the ring.
Uniqueness
5-Cyclopropyl-1,3-oxazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
5-cyclopropyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXBEAWTHINOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121432-11-9 |
Source
|
Record name | 5-cyclopropyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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